molecular formula C8H9N3O B2632586 5-amino-1-methyl-1H-indazol-3-ol CAS No. 927435-46-9

5-amino-1-methyl-1H-indazol-3-ol

Cat. No.: B2632586
CAS No.: 927435-46-9
M. Wt: 163.18
InChI Key: PZCNZZIAHFPXHZ-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-indazol-3-ol is a functionalized indazole derivative offered as a key chemical building block for medicinal chemistry and drug discovery research. Aminoazoles serve as privileged scaffolds in the synthesis of nitrogen-containing heterocycles, which are backbone of drug design and constitute about 80% of known small-molecule drugs . The presence of both amino and hydroxyl groups on the indazole core provides multiple points for further chemical modification, making it a versatile intermediate for constructing diverse compound libraries. This compound is particularly valuable in diversity-oriented synthesis (DOS), where it can be used in multicomponent reactions, heterocyclizations, and cascade processes to generate a wide array of complex molecular architectures . Its structure is amenable to reactions under various activation methods, including microwave irradiation, to achieve high regioselectivity and reduce reaction times. Researchers can utilize this reagent to develop novel molecules with potential biological activity. Key Research Applications: • A versatile precursor in the synthesis of fused polyheterocyclic systems. • A core scaffold for the development of kinase inhibitors and other biologically active molecules. • A building block in multicomponent reactions for generating chemical diversity. Handling and Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere at room temperature, protected from light. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. All information presented here is for informational purposes and does not constitute a specification for the product.

Properties

IUPAC Name

5-amino-1-methyl-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCNZZIAHFPXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 undergoes nucleophilic substitution with electrophilic reagents. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives , such as 5-acetamido-1-methyl-1H-indazol-3-ol .

Reaction TypeReagents/ConditionsMajor Product
AlkylationR-X, K₂CO₃, DMF, 80°C5-(Alkylamino)-1-methyl-1H-indazol-3-ol
AcylationR-COCl, Et₃N, THF, rt5-(Acylamino)-1-methyl-1H-indazol-3-ol

Oxidation and Reduction Reactions

The hydroxyl and amino groups participate in redox chemistry:

  • Oxidation : The hydroxyl group at position 3 is oxidized to a ketone using tert-butyl nitrite (TBN) or ceric ammonium nitrate (CAN), forming 5-amino-1-methyl-1H-indazol-3-one .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates to amines during synthetic pathways.

Example Oxidation Mechanism :

5 Amino 1 methyl 1H indazol 3 olTBN MeOHCAN5 Amino 1 methyl 1H indazol 3 one+H2O[6][9]\text{5 Amino 1 methyl 1H indazol 3 ol}\xrightarrow[\text{TBN MeOH}]{\text{CAN}}\text{5 Amino 1 methyl 1H indazol 3 one}+\text{H}_2\text{O}\quad[6][9]

Cyclization and Ring-Opening Reactions

The indazole core undergoes cyclization and ring-opening under specific conditions:

  • Oxidative Ring-Opening : With N-bromosuccinimide (NBS) and CAN in methanol, the indazole ring opens to form methyl 2-aminobenzoate .

  • Heterocyclization : Reacting with chloroacetic anhydride forms fused oxazole derivatives (e.g., 2-substituted-5-(1-methyl-1H-indazol-3-yl)oxazoles ) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization at position 5:

  • Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) using PdCl₂(dppf)₂ yields biaryl derivatives .

Representative Reaction :

5 Bromo 1 methyl 1H indazol 3 ol+Ar B OH 290 CPdCl2(dppf)2,Cs2CO35 Aryl 1 methyl 1H indazol 3 ol[3][8]\text{5 Bromo 1 methyl 1H indazol 3 ol}+\text{Ar B OH }_2\xrightarrow[\text{90 C}]{\text{PdCl}_2(\text{dppf})_2,\text{Cs}_2\text{CO}_3}\text{5 Aryl 1 methyl 1H indazol 3 ol}\quad[3][8]

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes substitution at positions 4 and 6:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, yielding 5-amino-4-nitro-1-methyl-1H-indazol-3-ol .

  • Halogenation : Bromine (Br₂) in acetic acid adds bromine atoms to the aromatic ring.

Stability and Reactivity Trends

  • pH Sensitivity : The hydroxyl group deprotonates under basic conditions (pH > 10), increasing nucleophilicity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study synthesized various derivatives of indazole and evaluated their cytotoxic effects against K562 leukemia cells. The results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values as low as 5.15 µM, suggesting their potential as scaffolds for developing low-toxicity anticancer drugs .

Case Study:
A specific derivative demonstrated selectivity for cancer cells over normal cells, indicating a promising therapeutic index. The mechanism of action was linked to the inhibition of apoptosis pathways involving Bcl2 family members and the p53/MDM2 pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study on indazol derivatives found that some compounds effectively inhibited the oxidation of arachidonic acid, a key mediator in inflammatory responses. One particular derivative exhibited an IC50 value of 44 nM against the enzyme 5-lipoxygenase, which is crucial in the inflammatory process .

Case Study:
In vivo experiments showed that this derivative significantly reduced eosinophilia in guinea pigs when administered before antigen exposure, demonstrating its potential for treating allergic reactions and asthma .

Antitumor Activity of Indazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity (Normal Cell IC50)
Compound 6oK5625.1533.2 (HEK-293)
Compound 5kHep-G23.3212.17 (HEK-293)

Anti-inflammatory Activity of Indazole Derivatives

Compound IDTarget EnzymeIC50 (nM)In Vivo Efficacy (%)
Compound 275-Lipoxygenase4447% reduction in eosinophilia
Compound XArachidonic Acid OxidationVariableSignificant reduction in edema

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Amino-1-methyl-1H-indazol-3-ol 5-NH₂, 1-CH₃, 3-OH C₈H₉N₃O 163.18* Hypothesized enhanced solubility and bioactivity
5-Iodo-1-methyl-1H-indazol-3-ol 5-I, 1-CH₃, 3-OH C₈H₇IN₂O 274.06 Research intermediate; iodine enhances halogen bonding
5-Aminoindazole 5-NH₂ C₇H₇N₃ 133.15 Simpler scaffold; lacks methyl and hydroxyl groups
5-Bromo-1H-indazol-3-ol 5-Br, 3-OH C₇H₅BrN₂O 213.03 Bromine increases molecular weight and lipophilicity
5-Chloro-3-(chloromethyl)-1H-indazole 5-Cl, 3-CH₂Cl C₈H₆Cl₂N₂ 201.05 Dichlorinated derivative; potential alkylating agent

*Calculated based on molecular formula.

Structural and Functional Comparisons:

Amino vs. Hydroxyl Groups: The amino group in 5-aminoindazole (CAS 19335-11-6) enhances nucleophilicity compared to hydroxyl-containing analogs, facilitating electrophilic substitution reactions .

Biological Activity Trends: Antioxidant Potential: Hydroxyl-substituted indazoles (e.g., 5-Bromo-1H-indazol-3-ol) may mimic indole-based antioxidants (e.g., 3-(2-triazolyl)ethyl-indoles in ), where hydroxyl groups participate in radical scavenging .

Synthetic Accessibility: The methyl group at N1 in 5-amino-1-methyl-1H-indazol-3-ol likely simplifies synthesis by protecting the indazole nitrogen from unwanted side reactions, a strategy observed in iodinated analogs () . Halogenated derivatives (e.g., 5-Iodo-1-methyl-1H-indazol-3-ol) require specialized reagents (e.g., CuI in click chemistry; ), whereas amino derivatives may be synthesized via reductive amination or hydrazine intermediates .

Biological Activity

5-Amino-1-methyl-1H-indazol-3-ol (CAS No. 927435-46-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

Chemical Structure and Properties

5-Amino-1-methyl-1H-indazol-3-ol is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈N₄O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 927435-46-9

This compound features an indazole core, which is a well-known scaffold in drug discovery, particularly for developing anticancer agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino-1-methyl-1H-indazol-3-ol. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects.

Case Study: Antiproliferative Activity

In a study evaluating the antiproliferative activity of indazole derivatives, 5-amino-1-methyl-1H-indazol-3-ol showed significant inhibition against several human cancer cell lines. The results were summarized in Table 1 below:

CompoundCell LineIC50 (µM)Mechanism of Action
5-Amino-1-methyl-1H-indazol-3-olHep-G23.32Induction of apoptosis via mitochondrial pathway
MCF-74.50Increased ROS production and cell cycle arrest
A5495.20Inhibition of Bcl-2 expression

The compound exhibited a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2, indicating its potential as an anticancer agent through the mitochondrial apoptotic pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-amino-1-methyl-1H-indazol-3-ol has demonstrated anti-inflammatory effects . Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating immune response and inflammation. This modulation can lead to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Antibacterial Properties

The antibacterial activity of 5-amino-1-methyl-1H-indazol-3-ol has also been investigated. Preliminary studies suggest that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

In vitro assays have shown that this compound effectively inhibits bacterial growth at low concentrations, with notable efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 2:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that 5-amino-1-methyl-1H-indazol-3-ol may serve as a potential lead compound for developing new antibacterial agents .

Q & A

What are the established synthetic routes for 5-amino-1-methyl-1H-indazol-3-ol, and how do reaction conditions influence yield?

Basic
The synthesis of 5-amino-1-methyl-1H-indazol-3-ol derivatives typically involves Friedel-Crafts acylation followed by cyclization with hydrazine. For example, ketone intermediates derived from chlorinated benzoic acids can undergo hydrazine hydrate treatment in DMF to form the indazole core . Reaction temperature and solvent choice (e.g., DMF vs. PEG-400/DMF mixtures) significantly impact yields, as shown in analogous syntheses where yields ranged from 30% to 35% depending on purification methods (e.g., flash chromatography vs. solvent recrystallization) .

Advanced
Optimization of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing the indazole scaffold can enhance regioselectivity. For instance, using PEG-400 as a co-solvent with DMF improves reaction homogeneity and reduces side reactions, as demonstrated in triazole-linked indole derivatives . Kinetic studies suggest that nitrogen atmosphere maintenance during CuAAC minimizes Cu(I) oxidation, improving catalytic efficiency.

How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Advanced
Discrepancies between solution-state NMR (e.g., unexpected splitting patterns) and solid-state X-ray data may arise from dynamic effects like tautomerism or solvent interactions. For example, indazole derivatives exhibit keto-enol tautomerism, which can be stabilized in specific solvents. Using SHELX software for crystallographic refinement allows precise determination of bond lengths and angles, resolving ambiguities in proton assignments observed in NMR . Combining variable-temperature NMR and DFT calculations can further validate structural hypotheses .

What methodologies are recommended for analyzing the purity and stability of 5-amino-1-methyl-1H-indazol-3-ol?

Basic
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity assessment. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products via LC-MS. For example, nitro-reduction intermediates in analogous indazoles were identified using electrospray ionization (ESI)-MS .

Advanced
For photostability, use forced degradation under UV light (ICH Q1B guidelines) coupled with mass spectrometry to track radical-mediated oxidation. Hyphenated techniques like HPLC-NMR can resolve isomeric impurities, as demonstrated in studies of indole-based antioxidants .

How should researchers design pharmacological studies to evaluate the bioactivity of this compound?

Advanced
Adopt a multi-target approach to assess kinase inhibition or antioxidant potential. For instance, indazole derivatives have been screened against PKA isoforms using fluorescence polarization assays . Dose-response curves (IC₅₀) should be validated with positive controls (e.g., staurosporine for kinase inhibition). For in vivo models, consider pharmacokinetic parameters (e.g., logP ~1.5–2.0) to ensure blood-brain barrier penetration in neuroprotection studies .

What strategies address low yields during the final cyclization step of indazole synthesis?

Basic
Low yields during hydrazine-mediated cyclization often result from incomplete intermediate conversion. Refluxing in DMF at 110°C for 12–24 hours improves cyclization efficiency. Alternatively, microwave-assisted synthesis reduces reaction time from hours to minutes, as shown in Friedel-Crafts acylation protocols .

Advanced
Mechanochemical grinding with catalytic p-toluenesulfonic acid (PTSA) enhances solid-state cyclization efficiency. This method avoids solvent-dependent side reactions and has achieved >80% yields in indole-fused heterocycles .

How can researchers reconcile contradictory bioactivity data across different assay platforms?

Advanced
Contradictions may arise from assay-specific artifacts (e.g., fluorescence interference in high-throughput screens). Validate hits using orthogonal methods: replace fluorescence-based assays with radiometric or SPR-based techniques. For example, discrepancies in AMPA receptor antagonism studies were resolved by cross-validating electrophysiology and calcium flux assays .

What computational tools predict the metabolic fate of 5-amino-1-methyl-1H-indazol-3-ol?

Advanced
Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to identify probable Phase I/II metabolism sites. Molecular docking (e.g., AutoDock Vina) can predict CYP450 isoform binding, guiding experimental LC-MS/MS metabolite identification. For instance, N-methylation and hydroxylation are predicted dominant pathways for similar indazoles .

How does substituent positioning on the indazole core influence pharmacological activity?

Advanced
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) at the 5-position enhance antioxidant activity by stabilizing radical intermediates, while bulky 1-methyl groups improve metabolic stability. For example, 3-hydroxy substitution in indoles increased radical scavenging by 40% compared to unsubstituted analogs .

What crystallization conditions are optimal for obtaining single crystals of this compound?

Basic
Slow evaporation from EtOAc/hexane (70:30) at 4°C promotes crystal growth. For challenging cases, vapor diffusion with acetonitrile/water mixtures (9:1) has succeeded for nitro-substituted indazoles .

Advanced
Use polymer-induced heteronucleation (PIHn) with polyvinylpyrrolidone (PVP) to template crystal lattice formation. This method resolved polymorphism issues in indazole derivatives, enabling high-resolution X-ray analysis .

How can researchers mitigate batch-to-batch variability in scaled-up synthesis?

Advanced
Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction progression. Design of experiments (DoE) using Minitab or JMP identifies critical parameters (e.g., stoichiometry, temperature). For example, a central composite design optimized CuAAC conditions, reducing variability from ±15% to ±3% .

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